molecular formula C19H16ClN5O B2757384 3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-52-4

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2757384
CAS No.: 893930-52-4
M. Wt: 365.82
InChI Key: FUJBYVYGDQMXPE-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. By forming a covalent bond with the cysteine-481 residue in the BTK active site , this compound effectively suppresses downstream signaling, leading to the inhibition of B-cell activation, proliferation, and survival. Its primary research value lies in the investigation of B-cell mediated pathologies, making it a crucial tool for studying autoimmune diseases such as rheumatoid arthritis and lupus, as well as hematologic malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Researchers utilize this inhibitor to delineate the specific contributions of BTK to disease mechanisms, to evaluate the efficacy of targeted pathway disruption in preclinical models, and to explore potential therapeutic strategies and resistance mechanisms. This compound enables high-quality fundamental research aimed at advancing the understanding of B-cell biology and the development of next-generation treatment modalities.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-5-3-4-6-14(12)10-24-11-21-18-17(19(24)26)22-23-25(18)15-8-7-13(2)16(20)9-15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBYVYGDQMXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the fusion with the pyrimidine ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazole and pyrimidine rings play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Isomerism: 3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-... (CAS 893914-17-5)

This analog differs in the positions of the chloro and methyl groups on the phenyl rings: the chloro group is at the para position (vs. meta in the main compound), and the benzyl methyl is para-substituted (vs. ortho). These changes reduce steric hindrance near the triazole ring and alter electronic effects. Such positional isomerism can significantly impact binding affinity in biological systems .

Ether vs. Alkyl Linkages: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one

The presence of a 4-chlorophenoxy group (ether linkage) instead of a benzyl substituent introduces polarity and hydrogen-bonding capacity. The isopropyl group at position 6 adds bulkiness, reducing solubility compared to the main compound’s 2-methylbenzyl group. Crystallographic studies reveal that the triazolopyrimidinone core in this analog is coplanar (maximum deviation: 0.021 Å), suggesting strong conjugation and rigidity, which may enhance stacking interactions in crystal lattices or with biomolecules .

Functional Group Variations: Hydroxyphenyl and Amino Derivatives

  • The pyrimidinone carbonyl (1680 cm⁻¹) is consistent across analogs, though substituents modulate its reactivity .
  • 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (): The amino group at position 2 introduces nucleophilic character, while the hexyl chain enhances lipophilicity (logP likely >3). Such modifications are critical for membrane permeability in drug design .

Heterocyclic Hybrids: Oxadiazole-containing Analog (CAS 1040639-91-5)

The compound 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-... incorporates an oxadiazole ring, increasing hydrogen-bond acceptors (HBA = 10 vs. ~5–7 in simpler analogs). The dimethoxyphenyl group adds electron-donating effects, contrasting with the electron-withdrawing chloro substituents in the main compound. This hybrid structure likely exhibits enhanced π-π stacking and varied pharmacokinetic profiles .

Comparative Data Table

Compound Key Substituents Molecular Weight Functional Features Notable Properties Reference
Main Compound 3-(3-Cl-4-MePh), 6-(2-MeBz) ~413.8* Chloro (meta), methyl (ortho) High steric hindrance, moderate HBA N/A
3-(4-Cl-Ph)-6-(4-MeBz)-... 3-(4-Cl-Ph), 6-(4-MeBz) ~413.8* Chloro (para), methyl (para) Reduced steric hindrance
5-(4-Cl-PhO)-6-isoPr-3-Ph-... 5-(4-Cl-PhO), 6-isoPr ~403.8* Ether linkage, isopropyl Polar, rigid planar core
3-(2-OH-Ph)-7-Me-1-Ph-... 3-(2-OH-Ph), 7-Me 318.3 Hydroxyl, methyl H-bond donor, higher solubility
2-NH₂-6-(3-Cl-Bz)-5-hexyl-... 2-NH₂, 6-(3-Cl-Bz), 5-hexyl ~406.9* Amino, hexyl Lipophilic, nucleophilic
Oxadiazole Hybrid (CAS 1040639-91-5) 6-(dimethoxyphenyl-oxadiazole), 3-(3-F-Bz) 463.4 Oxadiazole, dimethoxy, fluoro High HBA, π-π stacking potential

Key Findings and Implications

  • Electronic Modulation: Electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the pyrimidinone carbonyl, influencing reactivity in nucleophilic environments .
  • Solubility vs. Lipophilicity : Hydroxyl groups improve solubility but may compromise stability, whereas alkyl chains (e.g., hexyl) enhance membrane permeability .
  • Structural Rigidity: Coplanar triazolopyrimidinone cores (deviation <0.03 Å) favor conjugation and stability, critical for maintaining bioactivity .

Q & A

Q. What are the key steps in synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step organic reactions, typically starting with cyclization of triazole precursors followed by functionalization of the pyrimidine core. Key steps include:

  • Cyclocondensation : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere .
  • Substitution reactions : Introduction of the 3-(3-chloro-4-methylphenyl) and 6-[(2-methylphenyl)methyl] groups via nucleophilic aromatic substitution (SNAr) or alkylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DCM/ethanol) to achieve >95% purity . Optimization : Yield improvements (from ~40% to 65%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF for polar intermediates), and catalyst loading (e.g., 5 mol% CuI for CuAAC) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1H/13C NMR to confirm regioselectivity of triazole substitution and methyl group positions. Aromatic protons typically appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 407.12) .
  • X-ray crystallography : Resolves molecular geometry, such as dihedral angles between aromatic rings (e.g., 85–90° between triazole and pyrimidine planes) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring functionalization be addressed during synthesis?

Regioselectivity in triazole substitution is influenced by steric and electronic factors:

  • Steric control : Bulkier substituents (e.g., 2-methylphenyl) preferentially occupy less hindered positions on the triazole ring .
  • Electronic control : Electron-withdrawing groups (e.g., chloro) direct electrophilic attacks to specific nitrogen atoms. Computational tools (DFT calculations) predict reactive sites by mapping electrostatic potentials .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve selectivity in Suzuki-Miyaura couplings for aryl group introduction .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

Contradictions in bioactivity (e.g., IC50 variability in kinase inhibition assays) may arise from:

  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug modifications to enhance aqueous solubility .
  • Metabolic instability : Incubation with liver microsomes identifies rapid degradation (t1/2 < 30 min), prompting structural tweaks like fluorination .
  • Assay interference : Counter-screen against off-target receptors (e.g., GPCRs) using radioligand binding assays to confirm specificity .

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases). For example, the chloro-methylphenyl group occupies hydrophobic pockets in ATP-binding sites .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize electron-deficient aryl groups for synthesis .
  • MD simulations : Assess binding stability over 100-ns trajectories; derivatives with <2.0 Å RMSD fluctuations show favorable pharmacokinetic profiles .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes produce low yields, and how can this be mitigated?

Common issues and solutions:

Issue Root Cause Solution
Low cyclization yieldCompeting side reactionsUse high-boiling solvents (e.g., toluene) to stabilize intermediates .
Impure final productInadequate purificationGradient elution in HPLC (C18 column, acetonitrile/water) .
Unstable intermediatesMoisture sensitivityConduct reactions under anhydrous conditions (N2/Ar atmosphere) .

Q. How to validate the compound’s stability under physiological conditions for in vivo studies?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. Stable at pH 7.4 (t1/2 > 24 hr) but degrades rapidly at pH < 3 .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, confirming suitability for lyophilization .

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